

In-depth Technical Guide: Pharmacokinetic Properties of TDI-10229 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of **TDI-10229**, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), in mouse models. The data and protocols summarized herein are derived from key preclinical studies to support further research and development of this compound.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of **TDI-10229** has been characterized in mice following both intravenous (IV) and oral (PO) administration. The compound exhibits favorable properties, including good oral bioavailability, supporting its use as an in vivo tool compound.[1][2] Quantitative data from these studies are presented below.

Table 1: Pharmacokinetic Parameters of TDI-10229 in Mice



Parameter	Intravenous (IV) Administration (1 mg/kg)	Oral (PO) Administration (5 mg/kg)
Dose	1 mg/kg	5 mg/kg
Cmax	-	15.5 μΜ
Tmax	-	0.5 h
AUC (0-last)	3.1 μM·h	27.5 μM·h
AUC (0-inf)	3.1 μM·h	27.8 μM·h
t1/2	1.8 h	2.1 h
CL (Clearance)	5.3 mL/min/kg	-
Vss (Volume of Distribution)	0.8 L/kg	-
F (Bioavailability)	-	59%
MRT (Mean Residence Time)	-	3.95 h[3]

Data for IV and PO administration, with the exception of MRT, are derived from the supplementary information of Fushimi et al., 2021.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of **TDI-10229** in mice, as described in the primary literature.

Animal Models

· Species: Mouse

• Strain: CD-1 (Male)

Number of Animals: 3 per timepoint

Dosing and Sample Collection

Intravenous (IV) Administration:



Dose: 1 mg/kg

Vehicle: 10% DMSO, 10% Solutol, 80% Saline

Route: Intravenous injection

• Blood Sampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Oral (PO) Administration:

Dose: 5 mg/kg

Vehicle: 0.5% Methylcellulose in water

Route: Oral gavage

• Blood Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Blood samples were collected into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of **TDI-10229** in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow Visualizations

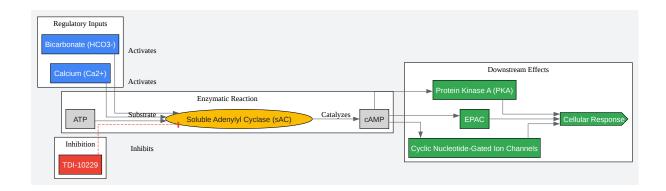
To facilitate a deeper understanding of **TDI-10229**'s mechanism of action and the experimental design of the pharmacokinetic studies, the following diagrams have been generated using Graphviz (DOT language).

TDI-10229 Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC) Signaling Pathway

TDI-10229 acts as a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP) from ATP. Unlike



transmembrane adenylyl cyclases, sAC is regulated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[2] By inhibiting sAC, **TDI-10229** effectively reduces intracellular cAMP levels, thereby modulating downstream signaling pathways.



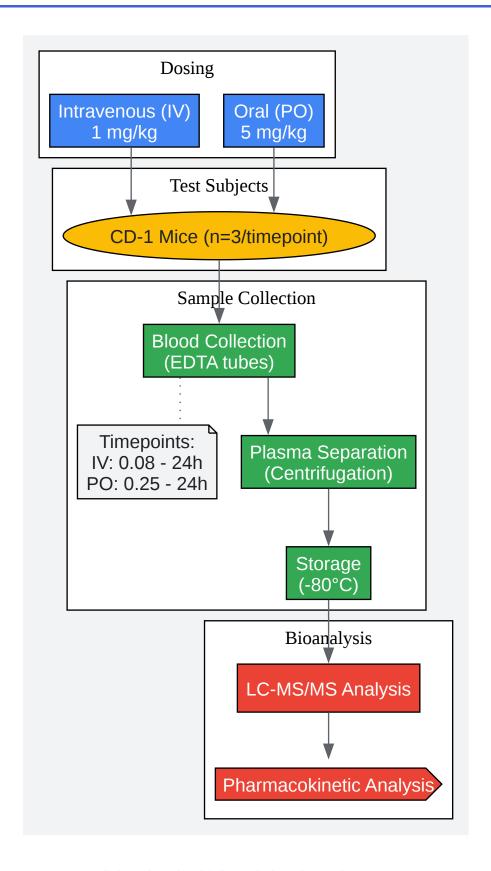
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TDI-10229 inhibits the sAC signaling pathway.

Experimental Workflow for Mouse Pharmacokinetic Studies

The following diagram illustrates the key steps in the in vivo pharmacokinetic evaluation of **TDI-10229** in mouse models.





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Workflow for TDI-10229 mouse pharmacokinetic studies.



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